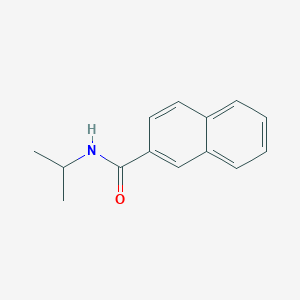

2-Naphthalenecarboxamide, N-(1-methylethyl)-

Description

Significance of the Naphthalene-2-carboxamide Scaffold in Chemical Biology and Organic Synthesis

The naphthalene-2-carboxamide scaffold is a privileged structure in chemical biology and organic synthesis due to the unique properties of the naphthalene (B1677914) ring system. This bicyclic aromatic core is larger and more lipophilic than a simple benzene (B151609) ring, providing a platform for developing molecules that can engage with biological targets through extensive hydrophobic and π-stacking interactions.

In the realm of medicinal chemistry, this scaffold is a cornerstone in the design of a wide array of therapeutic agents. ekb.eg Derivatives have been investigated for numerous biological activities, showcasing the scaffold's versatility. Research has demonstrated that compounds incorporating the naphthalene moiety exhibit potent antimicrobial, anticancer, antidiabetic, and anticonvulsant properties. ekb.eg Specifically, naphthalene-2-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of key biological targets. For instance, novel naphthoquinone amides have shown promise as anticancer agents by inhibiting human topoisomerase IIα. nih.gov Furthermore, the structural modification of naphthalene-based compounds continues to be a vibrant area of research, captivating pharmaceutical industries seeking to develop novel therapeutics. ekb.eg

From an organic synthesis perspective, the naphthalene-2-carboxamide structure serves as a versatile intermediate. The naphthalene core can be functionalized at various positions, and the amide group itself can be readily synthesized from 2-naphthoic acid. This allows for the systematic modification of the molecule to create libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery.

Historical Context of N-Substituted Naphthamides in Academic Inquiry

The academic exploration of naphthalene and its derivatives dates back to the 19th century, with the isolation of naphthalene in 1819 and the determination of its chemical formula by Michael Faraday in 1826. ekb.eg However, the specific focus on N-substituted naphthamides as a distinct class of compounds for scientific investigation is a more recent development, gaining traction in the latter half of the 20th century.

Early research into related hydroxynaphthalenecarboxylic acid amide compounds identified them as important intermediates for a variety of materials, including organic dyes and agricultural chemicals. google.com By the 1970s, systematic methods for the preparation of N-substituted naphthamides were being published in chemical journals, indicating a growing academic interest in this class of molecules. This foundational synthetic work paved the way for subsequent investigations into their chemical and biological properties.

Throughout the late 20th and early 21st centuries, research expanded significantly as new biological targets were identified. The development of N-substituted naphthalimides (a related class of compounds) as fluorescent labels for biological molecules highlights one area of application that emerged from this period of study. nuph.edu.ua More recently, the focus has heavily shifted towards the therapeutic potential of N-substituted naphthamides, particularly in oncology, with studies exploring their role as inhibitors of critical enzymes and signaling pathways. nih.gov

Scope and Research Trajectories for 2-Naphthalenecarboxamide, N-(1-methylethyl)-

Currently, there is a notable absence of published research focusing specifically on 2-Naphthalenecarboxamide, N-(1-methylethyl)-. A comprehensive search of scientific literature and patent databases does not reveal studies detailing its synthesis, characterization, or application. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that has not been isolated or studied as a final product, or a component of a larger chemical library that has not been individually reported.

Despite the lack of direct research, the potential scope and future research trajectories for this specific molecule can be extrapolated from the extensive work on analogous N-substituted naphthalene-2-carboxamides. The primary avenue for future investigation would undoubtedly be in medicinal chemistry and drug discovery.

Potential Research Directions:

Anticancer Activity: Given that various naphthamides have demonstrated potent anticancer properties, N-Isopropyl-2-Naphthalenecarboxamide would be a logical candidate for screening against a panel of cancer cell lines. nih.gov The N-isopropyl group provides a specific size and lipophilicity that could lead to unique interactions with biological targets like kinases or topoisomerases.

Enzyme Inhibition: The scaffold is a known starting point for developing enzyme inhibitors. Future research could involve computational docking studies to predict the binding of N-Isopropyl-2-Naphthalenecarboxamide to the active sites of various enzymes implicated in disease, followed by in vitro enzymatic assays.

Materials Science: Naphthalene-based compounds, particularly naphthalimides, have been explored as fluorescent probes and components of organic electronic materials. nuph.edu.ua While the fluorescence of this specific carboxamide is not characterized, its naphthalene core suggests that it could possess interesting photophysical properties worthy of investigation for applications in chemical sensing or imaging.

Synthetic Methodology: The compound could serve as a model substrate for the development of new synthetic methods. Research could focus on novel, efficient, and environmentally friendly ways to synthesize N-substituted naphthamides.

In essence, while 2-Naphthalenecarboxamide, N-(1-methylethyl)- remains an uncharacterized entity in the scientific literature, its chemical structure places it firmly within a class of compounds with significant and diverse biological and material applications. It represents a potential starting point for new research endeavors in multiple fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXNKTCOIVKLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268319 | |

| Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-94-2 | |

| Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64141-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Isopropyl 2 Naphthalenecarboxamide

Established Synthetic Routes to the Naphthalene-2-carboxamide Core

The formation of the fundamental naphthalene-2-carboxamide structure is achievable through several reliable chemical reactions. These methods primarily involve the creation of an amide bond from a carboxylic acid precursor or the construction of the naphthalene (B1677914) ring system itself.

The most direct and widely employed method for synthesizing N-isopropyl-2-naphthalenecarboxamide is the amidation of 2-naphthoic acid or its derivatives with isopropylamine (B41738). The amide bond, a cornerstone in the structure of peptides and numerous synthetic molecules, is formed by the elimination of a water molecule. mdpi.com Direct thermal amidation can be performed by heating the carboxylic acid and amine, often in a nonpolar solvent to disfavor the formation of ammonium (B1175870) carboxylate salts. sci-hub.se

However, to achieve higher yields and milder reaction conditions, 2-naphthoic acid is typically activated first. Common activation strategies include:

Conversion to Acyl Halides: Treating 2-naphthoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it into the more reactive 2-naphthoyl chloride. This intermediate readily reacts with isopropylamine, usually in the presence of a base to neutralize the HCl byproduct.

Use of Coupling Reagents: A vast array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid. mdpi.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) are common. mdpi.com These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Catalytic Direct Amidation: Modern approaches utilize catalysts to promote the direct reaction between the carboxylic acid and amine, offering a more atom-economical route. mdpi.com Boron-based reagents and various metal catalysts, including those based on Nb₂O₅ and ZrCl₄, have proven effective. sci-hub.seresearchgate.net These catalysts function by activating the carbonyl group of the carboxylic acid, enhancing its reactivity. researchgate.net

Table 1: Comparison of Conventional Amidation Methods for 2-Naphthoic Acid

| Method | Activating Agent / Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acyl Halide | SOCl₂, (COCl)₂ | Anhydrous solvent, often with a base (e.g., pyridine, Et₃N) | High reactivity, generally good yields | Generates stoichiometric waste, harsh reagents |

| Coupling Reagents | DCC, DIC, HATU, PyBOP | Room temperature, inert solvent (e.g., DCM, DMF) | Mild conditions, high yields, broad substrate scope | Expensive reagents, generates stoichiometric byproducts (e.g., DCU) mdpi.com |

| Direct Catalysis | Boronic acids, Nb₂O₅, ZrCl₄ | High temperature (70-110 °C), sometimes requires water removal sci-hub.seresearchgate.net | Atom economical, avoids stoichiometric activators | May require higher temperatures and anhydrous conditions sci-hub.se |

Beyond direct amidation, the naphthalene-2-carboxamide core can be assembled through reactions that construct the bicyclic aromatic system. These methods offer access to substituted naphthalenes that might be difficult to prepare otherwise.

One powerful strategy is the electrophilic cyclization of specifically designed precursors. For instance, substituted naphthalenes can be prepared regioselectively under mild conditions via the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This approach allows for the introduction of various functional groups onto the naphthalene ring during its formation. Other cyclization reactions, such as intramolecular Friedel-Crafts alkylations, can also be employed to form fused polynuclear systems. researchgate.net Transition metal-catalyzed cycloaddition reactions provide another efficient pathway to construct highly functionalized six-membered rings like those found in naphthalene. researchgate.net These methods represent a departure from the classic approach of functionalizing a pre-existing naphthalene core, instead building complexity from simpler starting materials.

Derivatization Strategies for N-Isopropyl-2-Naphthalenecarboxamide Analogs

The modification of the parent N-isopropyl-2-naphthalenecarboxamide structure is crucial for tuning its chemical and physical properties. Derivatization can be targeted at the amide nitrogen, the aromatic ring, or the alkyl side chain.

Creating analogs with different substituents on the amide nitrogen is a common strategy for exploring structure-activity relationships. This is typically achieved not by modifying the existing N-isopropyl group but by employing different amines in the initial amidation synthesis. The versatility of amidation reactions allows for the coupling of 2-naphthoic acid with a wide variety of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines. sci-hub.se This synthetic flexibility enables the generation of a large library of N-substituted-2-naphthalenecarboxamide analogs. While direct modification of the amide N-H bond is possible, a more synthetically useful route to more complex derivatives is often transamidation, where an existing amide is interconverted by reaction with a different amine in the presence of a suitable catalyst. sci-hub.se

Introducing functional groups to the naphthalene ring system can significantly alter the molecule's electronic properties. The functionalization of planar aromatic rings is a straightforward and economical approach to new derivatives. rsc.org The naphthalene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The existing N-isopropylcarboxamide group acts as a directing group in these reactions. As an electron-withdrawing, deactivating group, it will typically direct incoming electrophiles to the 5- and 8-positions of the naphthalene ring system. The specific reaction conditions (catalyst, solvent, temperature) can be tuned to control the degree and regioselectivity of substitution. Nickel-catalyzed cross-electrophile coupling reactions have also been documented as a method for the functionalization of aromatic rings in the synthesis of related cyclic structures like benzolactams. researchgate.net

Modifying the N-isopropyl side chain offers another avenue for creating structural diversity. While direct chemical alteration of the stable isopropyl group can be challenging, the concept of "side-chain engineering" is well-established for tuning molecular properties, particularly in materials science. rsc.orgrsc.org A practical approach to achieving this for N-isopropyl-2-naphthalenecarboxamide analogs involves using modified amines in the initial synthesis. For example, employing amines like 2-aminopropane-1-ol or 2,3-diaminopropane in the amidation of 2-naphthoic acid would introduce hydroxyl or amino functionalities, respectively, onto the side chain. This synthetic strategy provides a more direct and controlled method for engineering the side chain compared to post-synthesis modification of the isopropyl group itself.

Green Chemistry Approaches in Synthesis

The application of green chemistry principles to the synthesis of N-isopropyl-2-naphthalenecarboxamide is an area of growing interest. These methods offer significant advantages over conventional techniques by promoting energy efficiency, reducing solvent use, and employing catalytic systems to enhance sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org The synthesis of amide derivatives of naphthenic acids has been successfully demonstrated under microwave irradiation in a closed-vessel system, achieving good to excellent yields without the need for a solvent or catalyst. researchgate.net This technique has also been applied to the synthesis of naphthalenemonoimides and N-desymmetrized naphthalenediimides, highlighting the role of microwave energy in facilitating these transformations. researchgate.net While specific studies on the microwave-assisted synthesis of N-isopropyl-2-naphthalenecarboxamide are not extensively documented, the general success of this methodology for related compounds suggests its potential applicability. The key advantages of microwave heating stem from its ability to directly and efficiently heat the reaction mixture, leading to uniform heating and rapid temperature elevation. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Amide Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yield | Often lower | Often higher |

| Solvent Usage | Typically requires solvents | Can often be performed solvent-free |

This table provides a generalized comparison based on literature for various amide syntheses.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free, or neat, reaction conditions have been successfully employed for the synthesis of various amide derivatives. For instance, the synthesis of sulfonephthaleins and related compounds has been achieved under solvent-free conditions using microwave irradiation. scispace.com Similarly, a catalyst- and solvent-free approach has been developed for the synthesis of diverse functionalized dipyrromethanes. rsc.org While direct application to N-isopropyl-2-naphthalenecarboxamide is not widely reported, these examples demonstrate the feasibility of conducting amidation reactions without a solvent medium. The benefits include simplified work-up procedures, reduced waste generation, and lower costs associated with solvent purchase and disposal. rsc.org

Catalysis plays a pivotal role in sustainable chemical synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and with reduced waste. researchgate.net For the synthesis of amides, various catalytic systems have been explored. Eco-friendly methods for the synthesis of N-sulfonylimines have been developed using neutral Al2O3 as a reusable dehydrating agent under catalyst-free conditions. rsc.org The synthesis of 2-isopropyl naphthalene has been achieved using ionic liquids as catalysts, demonstrating the potential of such systems in promoting reactions involving the isopropyl group and a naphthalene core. researchgate.net While specific catalytic methods for the direct synthesis of N-isopropyl-2-naphthalenecarboxamide are not extensively detailed in the literature, the broader field of amide synthesis offers numerous examples of sustainable catalytic approaches that could be adapted for its production. researchgate.net

Reaction Mechanisms and Kinetics of N-Isopropyl-2-Naphthalenecarboxamide Derivatives

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of N-isopropyl-2-naphthalenecarboxamide and its derivatives. This knowledge allows for the rational design of reaction conditions to maximize yield and minimize byproducts.

The formation of N-isopropyl-2-naphthalenecarboxamide typically proceeds through a nucleophilic acyl substitution reaction. When 2-naphthoyl chloride is used as the starting material, the reaction with isopropylamine follows a well-established addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of the 2-naphthoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen atom, resulting in the formation of the stable amide product, N-isopropyl-2-naphthalenecarboxamide, and hydrochloric acid. libretexts.orgkhanacademy.org

A kinetic study on the acylation of amines with 2-naphthoyl azide, a related reaction, supports the formation of a tetrahedral intermediate and follows second-order kinetics. wmich.edu The rate of this reaction was found to be influenced by the polarity of the solvent, the basicity of the amine, and steric hindrance on the amine. wmich.edu Specifically, for amines with similar basicity, the reaction rate decreases as steric hindrance increases. wmich.edu

Advanced Spectroscopic and Structural Elucidation of N Isopropyl 2 Naphthalenecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

The ¹H NMR spectrum of N-Isopropyl-2-Naphthalenecarboxamide in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the naphthalene (B1677914) and isopropyl moieties. The aromatic protons of the naphthalene ring typically appear as a series of multiplets in the downfield region (δ 7.4-8.3 ppm). The isopropyl group gives rise to a doublet for the six equivalent methyl protons and a multiplet (septet) for the single methine proton, a result of spin-spin coupling.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group appears significantly downfield (around δ 168 ppm). The carbons of the naphthalene ring resonate in the aromatic region (δ 124-135 ppm), while the methine and methyl carbons of the isopropyl group appear in the upfield, aliphatic region.

Table 1: ¹H NMR Spectroscopic Data for N-Isopropyl-2-Naphthalenecarboxamide (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.29 | s | 1H | Naphthalene H1 |

| ~7.88 | m | 3H | Naphthalene H4, H5, H8 |

| ~7.81 | dd | 1H | Naphthalene H3 |

| ~7.55 | m | 2H | Naphthalene H6, H7 |

| ~6.10 | br s | 1H | N-H (Amide) |

| ~4.35 | sept | 1H | -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for N-Isopropyl-2-Naphthalenecarboxamide (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~168.1 | C=O (Amide) |

| ~134.8 | Naphthalene C4a |

| ~132.6 | Naphthalene C8a |

| ~131.9 | Naphthalene C2 |

| ~128.8 | Naphthalene C4 |

| ~128.0 | Naphthalene C5 |

| ~127.8 | Naphthalene C8 |

| ~127.6 | Naphthalene C7 |

| ~126.6 | Naphthalene C6 |

| ~125.1 | Naphthalene C1 |

| ~124.2 | Naphthalene C3 |

| ~41.8 | -CH(CH₃)₂ |

Two-Dimensional (COSY, HMQC, HMBC) NMR for Connectivity

Two-dimensional NMR experiments are crucial for establishing the bonding framework by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For N-Isopropyl-2-Naphthalenecarboxamide, a COSY spectrum would show a clear cross-peak between the methine proton of the isopropyl group (δ ~4.35 ppm) and the methyl protons (δ ~1.31 ppm), confirming the isopropyl fragment. It would also reveal the connectivity between adjacent protons on the naphthalene ring system. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. youtube.com It would show a correlation between the methine proton signal and the methine carbon signal, as well as a correlation between the methyl proton signals and the methyl carbon signal. Each aromatic proton would also be correlated to its corresponding carbon on the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is invaluable for connecting different molecular fragments. youtube.com Key HMBC correlations would be observed from the amide proton (N-H) to the carbonyl carbon and the C2 carbon of the naphthalene ring. Additionally, correlations from the isopropyl methine proton to the carbonyl carbon would definitively establish the connectivity of the entire amide structure.

Advanced NMR for Conformational Studies and Molecular Dynamics

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to probe the spatial proximity of atoms, providing insights into the molecule's preferred conformation. For instance, a NOESY experiment could reveal through-space interactions between the isopropyl group's protons and specific protons on the naphthalene ring, helping to define the rotational orientation of the N-isopropyl group relative to the planar naphthalene system. Such studies are essential for understanding the molecule's three-dimensional shape and dynamic behavior in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of N-Isopropyl-2-Naphthalenecarboxamide would be dominated by a strong absorption band corresponding to the amide C=O (Amide I) stretching vibration, typically found in the range of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a sharp peak around 3300 cm⁻¹. The C-N stretching (Amide III) and N-H bending (Amide II) vibrations would also be present at lower frequencies. Aromatic C-H and C=C stretching vibrations from the naphthalene ring, as well as aliphatic C-H stretching from the isopropyl group, would also be clearly identifiable. researchgate.net

Raman spectroscopy provides complementary information. The aromatic ring vibrations of the naphthalene moiety are often strong and characteristic in the Raman spectrum, making it an excellent fingerprinting technique. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Bands for N-Isopropyl-2-Naphthalenecarboxamide

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3000-3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide I) | IR | ~1650 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1500-1600 | Medium-Strong |

| N-H Bend (Amide II) | IR | ~1550 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The exact mass of N-Isopropyl-2-Naphthalenecarboxamide (C₁₄H₁₅NO) is 213.1154 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z = 213. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-N bond between the isopropyl group and the nitrogen atom, leading to the loss of a propyl radical (·C₃H₇) to give a fragment at m/z = 170, or more favorably, the loss of a propene molecule via McLafferty rearrangement. Another significant fragmentation would be the formation of the naphthoyl cation at m/z = 155, followed by the loss of carbon monoxide to produce the naphthalenyl cation at m/z = 127. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for N-Isopropyl-2-Naphthalenecarboxamide

| m/z | Proposed Fragment |

|---|---|

| 213 | [M]⁺˙ (Molecular Ion) |

| 170 | [M - C₃H₇]⁺ |

| 155 | [C₁₀H₇CO]⁺ (Naphthoyl cation) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While a published crystal structure for N-Isopropyl-2-Naphthalenecarboxamide was not identified, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

A crystallographic analysis would reveal the planarity of the naphthalene ring and the amide group. It would also show the specific conformation adopted by the isopropyl group relative to the rest of the molecule. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, which are critical in defining the solid-state supramolecular architecture. researchgate.net

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 2-Naphthalenecarboxamide, N-(1-methylethyl)- | N-Isopropyl-2-Naphthalenecarboxamide |

| Deuterated Chloroform | Chloroform-d |

| 2-Naphthalenecarboxamide | β-Naphthamide |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | - |

Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of N-Isopropyl-2-Naphthalenecarboxamide in the solid state is dictated by a network of non-covalent intermolecular interactions. These forces determine the crystal packing, which in turn influences the material's physical properties such as melting point, solubility, and stability. The primary interactions governing the crystal structure include hydrogen bonding and π-π stacking.

The large, electron-rich naphthalene ring system facilitates π-π stacking interactions. These interactions occur between the aromatic rings of neighboring molecules, which can arrange themselves in either a parallel-displaced or a T-shaped configuration to optimize attractive forces. The interplay between the directional hydrogen bonds and the more diffuse π-π stacking interactions is crucial in defining the final crystal structure. Analysis using techniques like Hirshfeld surface analysis can quantify the relative contributions of these different intermolecular contacts. For instance, in related naphthalene structures, molecules are often linked by weak C—H⋯π hydrogen bonds and π–π stacking interactions, forming sheets or other supramolecular assemblies. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline N-Isopropyl-2-Naphthalenecarboxamide

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | 2.8 - 3.2 | Forms primary structural motifs (chains, dimers) |

| Hydrogen Bond | C-H (naphthalene/isopropyl) | O=C (amide) | 3.0 - 3.5 | Stabilizes the primary motifs |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 | Contributes to dense packing and stability |

Polymorphism and Solid-State Conformational Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.gov Each polymorph, while having the same chemical composition, possesses a different crystal lattice arrangement and may exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry. nih.govnih.gov N-Isopropyl-2-Naphthalenecarboxamide may exhibit polymorphism due to the conformational flexibility of the N-isopropyl group and its rotation relative to the amide plane.

Conformational polymorphism, a subset of polymorphism, arises when molecules adopt different conformations in different crystal lattices. rsc.orgresearchgate.net The orientation of the isopropyl group relative to the naphthalene carboxamide core can vary, leading to different packing arrangements and, consequently, different polymorphs. These conformational differences can be subtle but can have a significant impact on the intermolecular interactions.

Solid-state conformational studies, primarily conducted using single-crystal X-ray diffraction, are essential to identify and characterize different polymorphic forms. Computational methods, such as searching for stable conformers and analyzing non-covalent interactions, can provide insights into the likelihood of polymorphism and the relative stability of different crystal forms. uky.edu

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules containing chromophores. libretexts.org In N-Isopropyl-2-Naphthalenecarboxamide, the naphthalene ring system acts as the primary chromophore. The extended π-conjugated system of the naphthalene moiety is responsible for strong absorption in the UV region.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* electronic transitions. uobabylon.edu.iq The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. The naphthalene ring itself has characteristic absorptions, and the substitution with the carboxamide group can cause a shift in these bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) depending on the electronic interaction between the substituent and the aromatic ring. libretexts.orguobabylon.edu.iq

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions, excitation energies, and oscillator strengths, which can then be compared with experimental UV-Vis spectra to gain a deeper understanding of the molecule's electronic properties. researchgate.net

Table 2: Expected Electronic Transitions for N-Isopropyl-2-Naphthalenecarboxamide

| Transition | Chromophore | Expected λmax Region (nm) | Description |

|---|---|---|---|

| π → π* | Naphthalene Ring | 220 - 280 | High-energy transition within the aromatic system |

| π → π* | Naphthalene Ring | 280 - 330 | Lower-energy transition, often with vibrational fine structure |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. Since N-Isopropyl-2-Naphthalenecarboxamide is an achiral molecule, it will not exhibit a CD or ORD spectrum.

However, these techniques would be indispensable for the analysis of chiral derivatives of this compound. If a chiral center were introduced into the molecule, or if restricted rotation about a single bond led to stable atropisomers, CD and ORD spectroscopy would be crucial for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

Assigning Absolute Configuration: The sign and shape of the CD spectrum (Cotton effect) can often be correlated with the absolute spatial arrangement of atoms (the R/S configuration) at the stereocenter, frequently supported by quantum chemical calculations. nih.gov

Surface Characterization Techniques (e.g., XPS, AFM) for Surface-Modified Derivatives (if applicable for materials science research)

In the context of materials science, if N-Isopropyl-2-Naphthalenecarboxamide or its derivatives were used to create thin films or functionalize surfaces, techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) would be highly relevant for characterization. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): This is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.net For a surface functionalized with N-Isopropyl-2-Naphthalenecarboxamide derivatives, XPS could:

Confirm the presence of the molecule on the substrate by detecting the characteristic elements (Carbon, Nitrogen, Oxygen).

Provide information on the chemical bonding environment of these elements through analysis of chemical shifts in the binding energies. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of a surface with nanoscale resolution. researchgate.net For thin films or coatings made from N-Isopropyl-2-Naphthalenecarboxamide derivatives, AFM could be used to:

Visualize the surface morphology, including features like grain size, roughness, and the presence of any ordered domains.

Determine the thickness of the deposited film.

Probe local mechanical properties like adhesion and stiffness.

These techniques would be vital for understanding the structure-property relationships of materials incorporating this naphthalenecarboxamide moiety.

Computational Chemistry and Theoretical Investigations of N Isopropyl 2 Naphthalenecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and ReactivityDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules.mdpi.comresearchgate.netFor N-isopropyl-2-naphthalenecarboxamide, DFT calculations would be employed to optimize its three-dimensional geometry and to calculate various electronic descriptors.

Key areas of investigation using DFT would include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. ssrn.com

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are fundamental for predicting how the molecule will interact with other chemical species. mdpi.com

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index. These values provide a quantitative measure of the molecule's reactivity. researchgate.net

A hypothetical DFT study on N-isopropyl-2-naphthalenecarboxamide would likely show that the electron density is delocalized across the naphthalene (B1677914) ring system, with the carboxamide group significantly influencing the electronic distribution.

Ab Initio Methods for High-Accuracy PredictionsAb initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties, often considered the "gold standard" in computational chemistry.nih.govresearchgate.net

For N-isopropyl-2-naphthalenecarboxamide, these high-accuracy methods could be used to:

Validate the geometries and relative energies of different conformers obtained from less computationally expensive methods like DFT.

Calculate precise interaction energies between the molecule and other species, which is critical for studying intermolecular forces.

Conformational Analysis and Potential Energy SurfacesThe presence of rotatable bonds in N-isopropyl-2-naphthalenecarboxamide—specifically the bonds connecting the isopropyl group and the amide linkage to the naphthalene ring—means the molecule can exist in multiple conformations.

Conformational Analysis: Computational methods can systematically explore the different possible spatial arrangements (conformers) of the molecule. researchgate.net By calculating the energy of each conformer, a conformational population can be predicted, identifying the most stable, low-energy structures. This analysis is crucial as the molecule's conformation can dictate its biological activity and physical properties. researchgate.net

Potential Energy Surfaces (PES): A potential energy surface is a mathematical representation of a system's energy as a function of its geometry. mdpi.com For N-isopropyl-2-naphthalenecarboxamide, a PES could be generated by systematically changing key dihedral angles and calculating the corresponding energy. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for converting between them. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org These simulations provide detailed information on the dynamic behavior of systems, which is not captured by static quantum chemical calculations.

Ligand-Protein Interaction DynamicsIf N-isopropyl-2-naphthalenecarboxamide were to be studied as a potential ligand for a protein target, MD simulations would be an essential tool. These simulations can model the dynamic process of the ligand binding to the protein's active site and assess the stability of the resulting complex.nih.govnih.gov

Key insights from MD simulations in this context include:

Binding Stability: By running a simulation of the ligand-protein complex over several nanoseconds, one can monitor the root-mean-square deviation (RMSD) to assess if the ligand remains stably bound in the binding pocket.

Interaction Analysis: MD trajectories can be analyzed to identify and quantify the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

Solvent Effects and Conformational ChangesThe behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to explore these effects.rsc.org

For N-isopropyl-2-naphthalenecarboxamide, an MD simulation in an explicit solvent (like water) would reveal:

Solvation Structure: The simulation would show how solvent molecules arrange themselves around the solute, forming a solvation shell.

Conformational Dynamics: The presence of a solvent can alter the conformational preferences of a molecule. rsc.org MD simulations can track how the molecule samples different conformations over time in solution, providing a dynamic picture that complements the static view from quantum chemical conformational analysis. For instance, conformations that are stable in the gas phase might become less favorable in a polar solvent, and vice versa.

Molecular Docking and Virtual Screening Methodologies

Computational techniques such as molecular docking and virtual screening are essential tools in modern drug discovery, allowing for the rapid assessment of potential drug candidates. ijpsjournal.com These in silico methods model the interaction between a small molecule, such as N-isopropyl-2-naphthalenecarboxamide, and a biological target, typically a protein or enzyme. ijpsjournal.com This approach helps to prioritize compounds for further experimental testing, thereby reducing the time and cost associated with drug development. ijpsjournal.com

Prediction of Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com In the context of N-isopropyl-2-naphthalenecarboxamide, docking simulations would be employed to understand how this specific ligand interacts with the active site of a target protein. The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a score that estimates the binding affinity. jbcpm.com

The binding affinity is often expressed as a Gibbs free energy (ΔG), where a more negative value indicates a stronger and more stable interaction. nih.govelifesciences.org Docking algorithms use scoring functions to approximate this binding energy by evaluating factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The results reveal the most likely binding pose and provide a quantitative measure of the interaction strength, typically in kcal/mol. jbcpm.com For instance, a hypothetical docking study of N-isopropyl-2-naphthalenecarboxamide against a target protein might yield results detailing the specific amino acid residues involved in the interaction and the corresponding binding energy.

Table 1: Illustrative Example of Molecular Docking Results for N-isopropyl-2-naphthalenecarboxamide

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase X | -8.5 | TYR 158, LEU 83 | Hydrogen Bond, Hydrophobic |

| Protein Kinase X | -8.5 | VAL 91, ALA 105 | Hydrophobic |

| Cyclooxygenase-2 | -7.9 | ARG 120, TYR 355 | Hydrogen Bond, Pi-Alkyl |

| Cyclooxygenase-2 | -7.9 | LEU 352, SER 530 | Hydrophobic |

This predictive capability is crucial for understanding the structural basis of a compound's activity and for guiding the rational design of more potent derivatives. nih.gov

In Silico Screening Strategies

Virtual screening, or in silico screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, which uses the structure of known active compounds. nih.gov

In a typical virtual screening workflow involving N-isopropyl-2-naphthalenecarboxamide, its structure would be included in a large chemical database. This database would then be computationally screened against a specific biological target. ijpsjournal.com High-throughput docking simulations would be performed for all compounds in the library, and they would be ranked based on their predicted binding affinities. nih.gov Compounds that show promising scores, indicating a high likelihood of binding, are selected as "hits" for further experimental validation. nih.gov This strategy allows researchers to efficiently narrow down a vast chemical space to a manageable number of promising candidates. peerj.com

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. A key application within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

Development of Predictive Models

The development of a QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. nih.gov For a model focused on naphthalenecarboxamide derivatives, a training set of molecules with structurally similar features to N-isopropyl-2-naphthalenecarboxamide would be compiled, along with their experimentally determined activities (e.g., IC50 values). nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the structural properties (descriptors) of the molecules with their activity. nih.govarxiv.org The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their structure. researchgate.net A robust QSAR model must be rigorously validated to ensure its predictive power and reliability. nih.gov

Descriptor Calculation and Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net They are the fundamental variables used in QSAR modeling to quantify the chemical information of a molecule. ucsb.edu For N-isopropyl-2-naphthalenecarboxamide, a wide range of descriptors would be calculated. These can be categorized into several classes:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts). nih.gov

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity). nih.gov

3D Descriptors: Based on the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area). nih.gov

Physicochemical Descriptors: Properties like logP (lipophilicity), polarizability, and dipole moment. ucsb.edu

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO and LUMO energies. ucsb.edu

The selection of the most relevant descriptors is a critical step, as including irrelevant or redundant variables can lead to an overfitted and poorly predictive model. researchgate.net Various statistical techniques are employed to choose a subset of descriptors that have the strongest correlation with biological activity. researchgate.net

Table 2: Examples of Molecular Descriptors Calculated for QSAR Analysis

| Descriptor Type | Descriptor Name | Description | Hypothetical Value for N-isopropyl-2-naphthalenecarboxamide |

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 213.27 g/mol |

| Topological (2D) | Zagreb Index | A value based on the degrees of vertices in the molecular graph. | 78 |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. | 235.4 Ų |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 3.2 |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

Data Mining and Pattern Recognition

In the context of cheminformatics and QSAR, data mining involves exploring large datasets of chemical information to discover meaningful patterns and relationships. researchgate.net For a class of compounds like naphthalenecarboxamides, data mining techniques can identify key structural features or property ranges that are consistently associated with high biological activity. researchgate.net

Pattern recognition algorithms can be applied to QSAR data to classify compounds as active or inactive based on their molecular descriptors. kaggle.com This can help in identifying the "activity cliffs," where small changes in chemical structure lead to a large change in biological activity. nih.gov By understanding these patterns, researchers can gain insights into the mechanism of action and design new molecules, like novel derivatives of N-isopropyl-2-naphthalenecarboxamide, with an improved probability of success. researchgate.net

Structure Activity Relationship Sar Studies and Ligand Design Principles

Rational Design of N-Isopropyl-2-Naphthalenecarboxamide Analogs

The rational design of analogs of N-isopropyl-2-naphthalenecarboxamide is a systematic process aimed at optimizing its interaction with a biological target. This involves the strategic modification of its chemical structure to enhance desired properties while minimizing undesirable ones.

Elucidation of Key Structural Motifs for Molecular Recognition

The molecular architecture of N-isopropyl-2-naphthalenecarboxamide presents three primary regions for modification and analysis in the context of molecular recognition: the naphthalene (B1677914) core, the carboxamide linker, and the N-isopropyl substituent.

The Naphthalene Core: This large, aromatic, and hydrophobic scaffold is crucial for establishing van der Waals and π-π stacking interactions within a receptor's binding pocket. The planarity and electron distribution of the naphthalene rings are key determinants of binding affinity. Modifications to this core, such as the introduction of substituents or replacement with other bicyclic aromatic systems, can significantly impact these interactions.

The Carboxamide Linker: The amide bond (-CONH-) is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The rigidity of this linker helps to orient the naphthalene core and the N-alkyl substituent in a defined spatial arrangement, which is vital for precise interaction with a target protein.

The N-isopropyl Substituent: The isopropyl group provides a specific hydrophobic interaction and steric bulk. Its size and shape are critical for fitting into a corresponding hydrophobic pocket on the target protein. Alterations to this group can dramatically affect both potency and selectivity. The principle of interchangeable groups, where substituents of similar size, shape, or electronic distribution can lead to similar binding affinities, is a foundational concept in exploring modifications at this position. nih.gov

Exploration of Substituent Effects on Theoretical Activity Profiles

The theoretical activity of N-isopropyl-2-naphthalenecarboxamide analogs can be systematically explored by introducing various substituents on the naphthalene ring and by modifying the N-alkyl group. The impact of these changes can be predicted based on established principles of medicinal chemistry.

Table 1: Theoretical Impact of N-Alkyl Substituent Modification on Receptor Binding Affinity

| Substituent | Predicted Effect on Hydrophobic Interaction | Predicted Effect on Steric Hindrance | Theoretical Impact on Binding Affinity |

| Methyl | Reduced | Reduced | Potentially Decreased |

| Ethyl | Similar to Isopropyl | Slightly Reduced | Potentially Maintained or Slightly Decreased |

| Cyclopropyl (B3062369) | Increased rigidity, altered electronics | Similar to Isopropyl | Potentially Improved Metabolic Stability and Affinity beilstein-journals.org |

| tert-Butyl | Increased | Increased | Potentially Decreased due to steric clash |

| Phenyl | Potential for additional π-π interactions | Significantly Increased | Context-dependent, potential for increased or decreased affinity |

Table 2: Theoretical Impact of Substituents on the Naphthalene Ring on Activity

| Position of Substitution | Substituent Type | Electronic Effect | Predicted Impact on Target Interaction |

| 4' or 5' | Electron-donating (e.g., -OCH₃, -CH₃) | Increases electron density of the ring | May enhance π-π stacking interactions |

| 4' or 5' | Electron-withdrawing (e.g., -Cl, -CF₃) | Decreases electron density of the ring | May alter electrostatic interactions or introduce new halogen bonds |

| 6' or 7' | Bulky hydrophobic group | - | Could probe for additional hydrophobic pockets |

| 6' or 7' | Hydrogen bond donor/acceptor | - | May form new hydrogen bonds with the receptor |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov

Generation and Validation of Pharmacophore Models

For the N-isopropyl-2-naphthalenecarboxamide scaffold, a ligand-based pharmacophore model could be generated based on a set of known active and inactive analogs. A hypothetical pharmacophore model for this class of compounds might include:

Two Aromatic/Hydrophobic Features: Corresponding to the two rings of the naphthalene core.

One Hydrogen Bond Acceptor: Representing the carbonyl oxygen of the amide.

One Hydrogen Bond Donor: Representing the N-H of the amide.

One Hydrophobic Feature: Corresponding to the isopropyl group.

The validation of such a model is a critical step to ensure its predictive power. nih.govwikipedia.org This is typically achieved by screening a database of compounds with known activities (a test set) and assessing the model's ability to distinguish between active and inactive molecules. A well-validated pharmacophore can then be used as a 3D query for virtual screening of large compound libraries to identify novel hits with different chemical scaffolds but the same essential pharmacophoric features. mdpi.comdovepress.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule while retaining the essential pharmacophoric features responsible for its biological activity. nih.govbhsai.orgrsc.org For N-isopropyl-2-naphthalenecarboxamide, the naphthalene core could be replaced with other aromatic systems such as quinoline, indole, or benzofuran (B130515) to explore new chemical space and potentially improve properties like solubility or metabolic stability. bohrium.comresearchgate.net

Bioisosteric replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. cambridgemedchemconsulting.comprinceton.edu This is a more subtle modification than scaffold hopping. For the target compound, several bioisosteric replacements could be considered:

Amide Bond Isosteres: The amide bond could be replaced with a reverse amide, an ester, a ketone, or a stable amide mimic like a 1,2,4-oxadiazole (B8745197) to improve metabolic stability.

Isopropyl Group Isosteres: The N-isopropyl group could be replaced by a cyclopropyl group to increase rigidity and potentially improve metabolic stability, or by an oxetanyl group to reduce lipophilicity. beilstein-journals.org

Table 3: Potential Bioisosteric Replacements for N-Isopropyl-2-Naphthalenecarboxamide

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability, maintain H-bond acceptor properties | researchgate.net |

| Isopropyl | Cyclopropyl | Increase rigidity, improve metabolic stability | beilstein-journals.org |

| Naphthalene | Quinoline | Modulate basicity, explore new interactions | nih.gov |

| Naphthalene | Benzofuran | Reduce lipophilicity, alter electronic properties | bohrium.com |

Fragment-Based Ligand Design Approaches

Fragment-based ligand design (FBLD) is an alternative approach to high-throughput screening for identifying lead compounds. wikipedia.org It involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. saromics.comcambridgemedchemconsulting.comnih.gov The binding of these fragments is then optimized to develop a high-affinity ligand.

For a target that binds N-isopropyl-2-naphthalenecarboxamide, an FBLD campaign could be initiated by screening a fragment library for compounds that bind to the same site. It is conceivable that fragments corresponding to the individual components of the lead molecule would be identified as hits:

Naphthalene or a related bicyclic aromatic fragment: Binding in the primary hydrophobic pocket.

A small amide-containing fragment: Forming key hydrogen bonds.

An isopropyl-containing fragment: Occupying the hydrophobic sub-pocket.

Once these initial fragment hits are identified and their binding modes are determined (typically through X-ray crystallography or NMR), they can be elaborated into more potent ligands through two main strategies:

Fragment Growing: A single fragment hit is extended by adding new chemical functionalities to pick up additional interactions with the target.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, higher-affinity molecule.

This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent ligands that might not be identified through traditional screening methods. cambridgemedchemconsulting.com

Chemical Probe Development for Biological System Interrogation

The utility of small molecules to probe biological systems offers a powerful approach to understanding complex cellular mechanisms without genetic manipulation. The development of chemical probes from scaffolds such as 2-naphthalenecarboxamide, N-(1-methylethyl)- hinges on the principles of medicinal chemistry, focusing on the optimization of potency, selectivity, and the incorporation of features that enable the visualization or identification of molecular targets. While specific research on 2-naphthalenecarboxamide, N-(1-methylethyl)- as a chemical probe is not extensively documented, the naphthalenecarboxamide framework serves as a versatile scaffold for the design of such tools.

Design Principles for Selective Probes

The design of a selective chemical probe requires a detailed understanding of the structure-activity relationships (SAR) of the scaffold. The primary goal is to develop a molecule that interacts with a specific biological target with high affinity and minimal off-target effects. For a scaffold like 2-naphthalenecarboxamide, N-(1-methylethyl)-, several key structural features can be systematically modified to achieve selectivity.

The naphthalene core provides a rigid, aromatic scaffold that can engage in π-stacking and hydrophobic interactions within a protein's binding pocket. The position of the carboxamide group at the 2-position of the naphthalene ring dictates the vector and geometry of how the substituent groups are presented to the target protein.

The N-(1-methylethyl) group (isopropyl group) is a critical determinant of selectivity. The size, shape, and lipophilicity of this alkyl substituent can significantly influence binding affinity and selectivity. nih.gov Altering this group allows for the fine-tuning of interactions with the target protein. For instance, increasing the steric bulk of the N-alkyl group may enhance selectivity by preventing the molecule from binding to sterically constrained off-targets. Conversely, smaller alkyl groups may be necessary to access binding sites with limited space. The Thorpe-Ingold effect suggests that a higher degree of α-substitution can increase activity. nih.gov

To transform a selective ligand into a chemical probe, further modifications are necessary. These often include the incorporation of a reporter tag or a reactive group . A reporter tag, such as a fluorophore, allows for the visualization of the probe's localization within a cell. A reactive group, such as a photo-affinity label, enables the covalent cross-linking of the probe to its target protein, facilitating target identification. The point of attachment for these moieties must be carefully chosen to avoid disrupting the key interactions responsible for selective binding.

Key Principles for Probe Design based on the Naphthalenecarboxamide Scaffold:

| Design Principle | Rationale | Potential Modification on 2-Naphthalenecarboxamide, N-(1-methylethyl)- |

| Maximize Target Affinity | High affinity ensures that the probe binds to the intended target at low concentrations, minimizing off-target effects. | Systematic variation of the N-alkyl group (e.g., cyclopropyl, tert-butyl) to optimize hydrophobic and van der Waals interactions. |

| Enhance Selectivity | The probe should interact with a single target or a specific protein family to provide unambiguous biological information. | Introduction of substituents on the naphthalene ring to exploit unique features of the target's binding site. |

| Incorporate a Reporter Group | To enable detection and visualization of the probe and its target. | Attachment of a fluorophore or biotin (B1667282) tag via a linker, typically at a position on the naphthalene ring distal to the key binding determinants. |

| Introduce a Reactive Group | For covalent capture of the target protein, facilitating its identification. | Incorporation of a photo-activatable group (e.g., diazirine, benzophenone) on the naphthalene scaffold. |

| Maintain Physicochemical Properties | The probe must be soluble in aqueous media and be able to cross cellular membranes to reach its target. | Modulation of lipophilicity through substituent choice to balance solubility and permeability. |

Applications in Investigating Biological Mechanisms (without clinical context)

Chemical probes derived from scaffolds like naphthalenecarboxamide can be instrumental in elucidating fundamental biological processes. By binding to a specific protein, a chemical probe can be used to modulate its function, allowing researchers to study the downstream consequences of that protein's activity.

One key application is in target validation , where a selective probe can be used to confirm that the modulation of a specific protein's function produces a particular cellular phenotype. This is a critical step in understanding the role of a protein in a biological pathway. For example, if a probe designed from the 2-naphthalenecarboxamide, N-(1-methylethyl)- scaffold is found to selectively inhibit a particular enzyme, researchers can use it to study the effects of that enzyme's inhibition on cellular metabolism or signaling pathways.

Another important application is in the identification of novel drug targets . In a technique known as chemical proteomics, a probe with a reactive group can be used to "fish out" its binding partners from a complex mixture of cellular proteins. Subsequent analysis by mass spectrometry can identify the target protein(s), potentially revealing previously unknown components of a biological pathway.

Furthermore, fluorescently labeled probes can be used in cellular imaging to determine the subcellular localization of a target protein in its native environment. This can provide valuable insights into the protein's function. For instance, observing that a target protein localizes to the mitochondria upon treatment with a specific stimulus could suggest a role for that protein in cellular respiration or apoptosis.

The development of probes from the 2-naphthalenecarboxamide, N-(1-methylethyl)- scaffold would follow a logical progression from initial SAR studies to identify a potent and selective ligand. This ligand would then be derivatized with appropriate tags to create a suite of tools for biological interrogation.

Hypothetical Research Workflow for Developing a Chemical Probe:

| Step | Objective | Example with 2-Naphthalenecarboxamide, N-(1-methylethyl)- Scaffold |

| 1. SAR Study | Identify a potent and selective ligand for a target of interest. | Synthesize a library of analogues with variations in the N-alkyl group and substitutions on the naphthalene ring. |

| 2. Probe Design | Functionalize the selective ligand with a reporter and/or reactive group. | Attach a fluorophore to the 6- or 7-position of the naphthalene ring, a region often amenable to modification without loss of affinity. |

| 3. In Vitro Characterization | Confirm that the probe retains its affinity and selectivity for the target. | Perform binding assays with the purified target protein and test for off-target binding against a panel of related proteins. |

| 4. Cellular Imaging | Visualize the localization of the probe in cells. | Use confocal microscopy to observe the subcellular distribution of a fluorescently labeled probe. |

| 5. Target Identification | Identify the cellular binding partners of the probe. | Use a probe with a photo-affinity label and a biotin handle to pull down and identify target proteins from cell lysates using mass spectrometry. |

Through such a systematic approach, a simple scaffold like 2-naphthalenecarboxamide, N-(1-methylethyl)- can be transformed into a sophisticated chemical tool for the exploration of complex biological systems.

Mechanistic Elucidation of Molecular Interactions

Theoretical and Computational Studies of Target Interactions

Computational methods are essential for predicting and analyzing how a small molecule like 2-Naphthalenecarboxamide, N-(1-methylethyl)- might interact with biological macromolecules. nih.govnih.gov These in silico approaches provide insights into binding affinities, mechanisms of action, and the structural basis of interaction, guiding further experimental validation.

Understanding the interaction between a small molecule (ligand) and a protein is fundamental to pharmacology. Computational studies are employed to predict the binding mode, affinity, and the key intermolecular forces driving the association. core.ac.uk

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a protein target. For a compound like 2-Naphthalenecarboxamide, N-(1-methylethyl)-, this would involve generating a 3D model of the molecule and fitting it into the binding site of a target protein. The process is guided by scoring functions that estimate the binding affinity based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. core.ac.uk

Molecular Dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms in the protein-ligand complex over time. nih.gov This provides a dynamic view of the interaction, revealing conformational changes in both the protein and the ligand upon binding and offering a more accurate calculation of binding free energy. nih.gov

Table 1: Illustrative Example of Docking Results for a Hypothetical Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | Predicted free energy of binding. A more negative value indicates stronger binding. |

| Interacting Residues | TYR-84, PHE-265, ARG-120 | Key amino acid residues in the protein's active site forming bonds with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the protein and the ligand. |

| Hydrophobic Interactions | 5 | Number of significant hydrophobic interactions contributing to binding stability. |

This table is for illustrative purposes only and does not represent actual experimental data for 2-Naphthalenecarboxamide, N-(1-methylethyl)-.

Should 2-Naphthalenecarboxamide, N-(1-methylethyl)- be investigated as a potential enzyme inhibitor, theoretical studies would focus on elucidating its mechanism of inhibition. The primary types of reversible inhibition are competitive, uncompetitive, and non-competitive. nuigalway.ieyoutube.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity.

Computational models, particularly quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the electronic and structural changes that occur during the enzymatic reaction in the presence and absence of the inhibitor. nih.gov These methods can help to predict the type of inhibition and the key interactions that stabilize the inhibitor within the enzyme's binding pocket. nih.gov Kinetic modeling based on theoretical principles can simulate reaction progress curves to predict how the inhibitor would affect the enzyme's kinetic parameters (Km and Vmax). fiveable.me

The interaction of a compound with a cellular receptor can either activate (agonist) or block (antagonist) the receptor's downstream signaling pathway. Theoretical studies aim to predict the functional outcome of a ligand binding to a receptor. nih.gov

By docking the compound into the ligand-binding domain of a receptor, researchers can analyze the resulting conformational changes. mdpi.com For G-protein coupled receptors (GPCRs), for example, specific conformational shifts are known to be associated with receptor activation. Computational methods can predict whether the binding of a ligand like 2-Naphthalenecarboxamide, N-(1-methylethyl)- would stabilize an active or inactive conformation of the receptor. nih.gov

Furthermore, pathway analysis and systems biology approaches can be used to model the broader effects of receptor modulation. By integrating data on protein-protein interactions and signaling cascades, these models can predict how the modulation of a specific receptor by a compound might affect cellular function. nih.gov

Methodologies for Biological Target Identification

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov The following methodologies are employed to identify the proteins that interact with small molecules like 2-Naphthalenecarboxamide, N-(1-methylethyl)-.

Affinity-based proteomics is a powerful set of techniques for identifying the direct binding partners of a small molecule. nih.govresearchgate.net These methods rely on using the small molecule as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. nih.gov

A common strategy involves chemically modifying the compound of interest to attach a tag, such as biotin (B1667282), or to immobilize it on a solid support like agarose (B213101) beads. nih.gov This "affinity probe" is then incubated with the proteome. Proteins that bind to the compound are selectively pulled down and subsequently identified using mass spectrometry. researchgate.net

Table 2: Common Affinity-Based Target Identification Techniques

| Technique | Principle | Advantage | Disadvantage |

| Affinity Chromatography | The compound is immobilized on a solid matrix to capture binding proteins from a cell lysate. researchgate.net | Direct identification of binding partners. | Chemical modification of the compound may alter its binding properties. |

| Photo-Affinity Labeling (PAL) | A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target. | Captures transient or weak interactions in a cellular context. | Synthesis of the photo-probe can be challenging. |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a protein becomes more resistant to proteolysis upon ligand binding. | Does not require modification of the compound. | Not all protein-ligand interactions result in a detectable change in protease stability. |

This table provides a general overview of the techniques and is not specific to studies involving 2-Naphthalenecarboxamide, N-(1-methylethyl)-.

Genetic interaction screening provides an indirect but powerful way to identify the biological pathways and potential targets of a compound. singerinstruments.com These methods assess how the presence of a compound affects the phenotype of cells with specific genetic perturbations. nih.gov

In a typical chemical-genetic screen, a library of mutant cells, each with a known gene deletion or knockdown, is exposed to the compound of interest. singerinstruments.com Genes whose inactivation leads to increased sensitivity (synthetic lethality) or resistance to the compound are identified. nih.gov Such genes are often functionally related to the compound's target or are part of the same biological pathway. biorxiv.org

Modern approaches often utilize technologies like CRISPR-Cas9 to create genome-wide libraries of knockout cells, allowing for unbiased, large-scale screening for genetic interactions. acs.org The pattern of genetic interactions, known as a chemical-genetic profile, can provide strong clues about the compound's mechanism of action and its molecular targets. singerinstruments.com